REACTION_CXSMILES
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C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[O:16][CH2:17][C:18](=[O:20])[NH2:19])(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]([O:16][CH2:17][C:18]([NH2:19])=[O:20])=[C:9]([CH:14]=1)[CH2:8][NH2:7]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated in vacuo and water (10 mL)
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
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The aqueous phase was washed with Et2O
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Type
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EXTRACTION
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Details
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extracted with CHCl3 (10 mL×3)
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Name
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|
Type
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product
|
Smiles
|
ClC=1C=CC(=C(CN)C1)OCC(=O)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |